molecular formula C23H23N5O3S B1223785 (E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No. B1223785
M. Wt: 449.5 g/mol
InChI Key: VEBZEIIKHSMIHX-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzenesulfonyl)-3-[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-propenenitrile is a N-arylpiperazine.

Scientific Research Applications

Histamine H4 Receptor Ligands

This compound was investigated in the context of histamine H4 receptor (H4R) ligands. Research indicates its potential as an anti-inflammatory agent in animal models and for antinociceptive activity in pain management. The modification of the core pyrimidine moiety and other structural aspects played a significant role in optimizing its potency (Altenbach et al., 2008).

Synthesis of Heterocycles

The compound is used as a building block in the synthesis of various heterocycles, including pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. Its versatile nature allows for the construction of novel heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016).

Cholinesterase and Aβ-Aggregation Inhibitors

Another application lies in its use for synthesizing cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which could target multiple pathological routes in Alzheimer’s Disease. This involves the design and synthesis of 2,4-disubstituted pyrimidine derivatives (Mohamed et al., 2011).

Antibacterial Activity

The compound has been explored for its potential in antibacterial applications. Studies show that certain derivatives of this compound exhibit activity exceeding that of reference drugs against various bacteria and fungi (Alsaedi et al., 2019).

Imaging of IRAK4 Enzyme in Neuroinflammation

In the context of neuroinflammation, this compound has been synthesized for potential use as a PET agent for imaging of the IRAK4 enzyme. This could have significant implications in the study of neuroinflammatory processes (Wang et al., 2018).

Inhibitors of 15-Lipoxygenase

Certain derivatives of this compound have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme implicated in various inflammatory and allergic reactions (Asghari et al., 2016).

Synthesis and Anticonvulsant Properties

The compound has been used in synthesizing derivatives tested for anticonvulsant activity. This research contributes to the development of new therapeutic agents for seizure disorders (Obniska et al., 2005).

Anticancer and Anti-HIV Activities

Derivatives of this compound have been synthesized and evaluated for their anticancer and anti-HIV activities, indicating its potential use in developing treatments for these diseases (Almashal et al., 2020).

properties

Product Name

(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C23H23N5O3S/c1-17-7-6-10-28-21(17)25-22(27-13-11-26(2)12-14-27)20(23(28)29)15-19(16-24)32(30,31)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3/b19-15+

InChI Key

VEBZEIIKHSMIHX-XDJHFCHBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 4
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.